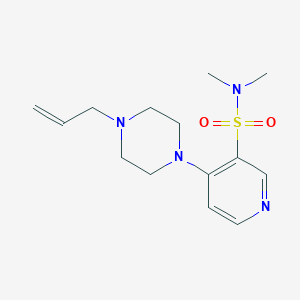![molecular formula C16H15N7OS2 B215407 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide, also known as ITSA-1, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in scientific research, specifically in the fields of cancer and neurodegenerative diseases.
Mécanisme D'action
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide exerts its effects by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. Myristoylation is a post-translational modification that is required for the proper functioning of many proteins, including those involved in cancer and neurodegenerative diseases. By inhibiting NMT, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide disrupts the myristoylation of these proteins, leading to their dysfunction and degradation.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide induces apoptosis and inhibits cell proliferation by disrupting the myristoylation of proteins involved in cell survival and growth. In neurodegenerative diseases, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide protects neurons from oxidative stress and reduces inflammation by inhibiting the myristoylation of proteins involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has several advantages for lab experiments, including its high potency and specificity for NMT inhibition. However, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. One area of research is the development of more potent and selective NMT inhibitors based on the structure of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. Another area of research is the investigation of the potential of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide in treating other diseases, such as viral infections and autoimmune diseases. Additionally, the development of more efficient synthesis methods for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves a multi-step process that includes the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 3,5-dibromo-2-hydroxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 5H-[1,2,4]triazino[5,6-b]indole-3-thiol. The final product is obtained after the reaction of the intermediate with acetic anhydride. The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been reported in several scientific journals, and the compound has been synthesized using different methods.
Applications De Recherche Scientifique
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been extensively studied for its potential in treating various diseases, including cancer and neurodegenerative diseases. In cancer research, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation.
Propriétés
Nom du produit |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C16H15N7OS2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H15N7OS2/c1-8(2)14-21-23-16(26-14)18-11(24)7-25-15-19-13-12(20-22-15)9-5-3-4-6-10(9)17-13/h3-6,8H,7H2,1-2H3,(H,17,19,22)(H,18,23,24) |
Clé InChI |
NJBYUTOWPHROOF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
SMILES canonique |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)

![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)


![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)
![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)